molecular formula C17H13ClFN3O B11305007 N-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

N-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11305007
M. Wt: 329.8 g/mol
InChI Key: QXHXUQARCHVBRW-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of both chlorophenyl and fluorophenyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and the pyrazole intermediate.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using a fluorophenylboronic acid and the pyrazole intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially forming amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halides, organometallics, and nucleophiles can be used under appropriate conditions (e.g., acidic, basic, or catalytic).

Major Products:

    Oxidized derivatives: These can include hydroxylated or ketone-containing compounds.

    Reduced derivatives: These can include amine or alcohol derivatives.

    Substituted derivatives: These can include various functionalized aromatic compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It can be used in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-[(2-chlorophenyl)methyl]-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide
  • N-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
  • N-[(2-bromophenyl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

Comparison: N-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H13ClFN3O

Molecular Weight

329.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H13ClFN3O/c18-14-4-2-1-3-12(14)10-20-17(23)16-9-15(21-22-16)11-5-7-13(19)8-6-11/h1-9H,10H2,(H,20,23)(H,21,22)

InChI Key

QXHXUQARCHVBRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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